N-Butyldiethanolamine N-Butyldiethanolamine N-Butyldiethanolamine (N-n-butyldiethanolamine) is a tertiary amine. It acts as an N-substituted diethanolamine ligand. It reacts with chromium(II) and lanthanide(III)/rare earth salts (Ln = La, Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb, Lu, Y) in the presence of coligands to afford three series of isostructural 1:1 3d(Cr(III))/4f(Ln(III)) coordination cluster compounds.

Brand Name: Vulcanchem
CAS No.: 102-79-4
VCID: VC21005136
InChI: InChI=1S/C8H19NO2/c1-2-3-4-9(5-7-10)6-8-11/h10-11H,2-8H2,1H3
SMILES: CCCCN(CCO)CCO
Molecular Formula: C8H19NO2
Molecular Weight: 161.24 g/mol

N-Butyldiethanolamine

CAS No.: 102-79-4

Cat. No.: VC21005136

Molecular Formula: C8H19NO2

Molecular Weight: 161.24 g/mol

* For research use only. Not for human or veterinary use.

N-Butyldiethanolamine - 102-79-4

Specification

Description N-Butyldiethanolamine (N-n-butyldiethanolamine) is a tertiary amine. It acts as an N-substituted diethanolamine ligand. It reacts with chromium(II) and lanthanide(III)/rare earth salts (Ln = La, Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb, Lu, Y) in the presence of coligands to afford three series of isostructural 1:1 3d(Cr(III))/4f(Ln(III)) coordination cluster compounds.

CAS No. 102-79-4
Molecular Formula C8H19NO2
Molecular Weight 161.24 g/mol
IUPAC Name 2-[butyl(2-hydroxyethyl)amino]ethanol
Standard InChI InChI=1S/C8H19NO2/c1-2-3-4-9(5-7-10)6-8-11/h10-11H,2-8H2,1H3
Standard InChI Key GVNHOISKXMSMPX-UHFFFAOYSA-N
SMILES CCCCN(CCO)CCO
Canonical SMILES CCCCN(CCO)CCO
Boiling Point 275.0 °C

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